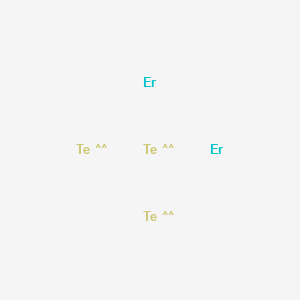
Dierbium tritelluride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dierbium tritelluride is a useful research compound. Its molecular formula is Er2Te3 and its molecular weight is 717.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quantum Materials
Dierbium tritelluride is recognized for its potential in quantum materials due to its layered structure, which facilitates the manifestation of exotic quantum phenomena. The following are key applications in this domain:
- Charge Density Waves (CDW) : ErTe3 exhibits charge density wave behavior, which is crucial for understanding low-dimensional systems. This property is essential for developing future electronic devices that leverage quantum states for enhanced performance .
- Superconductivity : Research indicates that ErTe3 can exhibit superconductivity under certain conditions. The layered structure allows for the manipulation of electronic interactions, making it a candidate for high-temperature superconductors .
- Spin Density Waves : The compound also shows spin density wave behavior, which can be exploited in spintronic applications—devices that utilize the intrinsic spin of electrons for data processing and storage .
Optical Applications
This compound has promising applications in optical technologies , particularly due to its unique optical properties:
- Nonlinear Optical Materials : ErTe3 can serve as a nonlinear optical material, making it useful in applications such as frequency conversion and optical switching. Its ability to interact with light at various wavelengths opens avenues for advanced photonic devices .
- Solar Energy Harvesting : The compound's properties may also be harnessed in solar energy applications, where it can improve the efficiency of photovoltaic cells through enhanced light absorption and conversion capabilities .
Synthesis and Characterization
Understanding the synthesis methods of this compound is critical for its application development:
- Synthesis Techniques : Common methods include the flux method, self-flux method, and chemical vapor transport (CVT). These techniques allow for the controlled growth of high-purity crystals necessary for studying their physical properties .
- Characterization Studies : Advanced characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and optical spectroscopy are employed to investigate the structural and electronic properties of ErTe3. These studies are vital for tailoring materials for specific applications .
Case Studies and Research Findings
Several studies have highlighted the practical implications of this compound:
- A study published in Advanced Science detailed the electronic structure and CDW transitions in ErTe3, showcasing its potential as a platform for investigating superconductivity and other quantum phenomena .
- Another research effort focused on the optical spectroscopy of ErTe3, revealing insights into its charge density wave formation and multiple energy gap structures that could be pivotal for future applications in quantum computing and advanced optics .
Propriétés
Numéro CAS |
12020-39-2 |
|---|---|
Formule moléculaire |
Er2Te3 |
Poids moléculaire |
717.3 g/mol |
InChI |
InChI=1S/2Er.3Te |
Clé InChI |
MIZNMVMPEVIMAT-UHFFFAOYSA-N |
SMILES |
[Te].[Te].[Te].[Er].[Er] |
SMILES canonique |
[Te].[Te].[Te].[Er].[Er] |
Key on ui other cas no. |
12020-39-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















